molecular formula C7H13N3S B13245821 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No.: B13245821
M. Wt: 171.27 g/mol
InChI Key: WQAWOOOLZLEJQE-UHFFFAOYSA-N
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Description

2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 1-position and a sulfanyl-linked 2-aminopropyl side chain at the 2-position. The sulfanyl (thioether) linker and aminopropyl group may enhance solubility, bioavailability, or target-binding interactions, making this compound a candidate for further investigation in drug development .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)sulfanylpropan-2-amine

InChI

InChI=1S/C7H13N3S/c1-6(8)5-11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3

InChI Key

WQAWOOOLZLEJQE-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC=CN1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole typically involves the reaction of 2-mercaptoimidazole with 2-bromo-1-aminopropane under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Acylated or alkylated imidazole derivatives.

Scientific Research Applications

2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several bioactive molecules, primarily differing in core heterocycles, substituents, and linker groups. Key analogs include:

Compound Name Core Structure Substituents/Linkers Key Functional Groups
Target Compound 1H-imidazole 2-(2-aminopropyl)sulfanyl, 1-methyl Sulfanyl, primary amine
Derivative 51 (Ev3) 1H-benzimidazole 5-chloro-6-ethoxy, 2-[2-(imidazolyl)ethyl]sulfanyl Sulfanyl, imidazole, chloro, ethoxy
Compound 9b (Ev6) Nitroimidazole 2-[2-(nitroimidazolyl)ethyl]sulfonyl, trihydroxybenzoate Sulfonyl, nitro, phenolic hydroxyl
CAS 331983-58-5 (Ev7) 1H-benzimidazole 2-isopropylsulfanyl, 1-[2-(2-methoxyphenoxy)ethyl] Sulfanyl, methoxyphenoxy
2-(Methylsulfonyl)-1H-imidazole (Ev8) 1H-imidazole 2-methylsulfonyl Sulfonyl

Key Observations :

  • Linker Groups : Sulfanyl (thioether) and sulfonyl groups are common, with sulfonyl derivatives (Ev6, Ev8) often showing altered pharmacokinetics (e.g., increased metabolic stability) compared to sulfanyl-linked compounds.
  • Substituents: Electron-withdrawing groups (e.g., nitro in Ev6) and bulky substituents (e.g., methoxyphenoxy in Ev7) influence target affinity and selectivity .
Table 1: Pharmacological Profiles of Analogous Compounds
Compound Name Biological Target Activity (IC50/LC50) Reference
Derivative 51 (Ev3) Trichomonas vaginalis IC50: 0.0698 µM
Compound 9b (Ev6) Leishmania mexicana LC50: 1 µM
Metronidazole (MTZ) Trichomonas vaginalis IC50: ~0.1–1.0 µM [N/A]

Key Findings :

  • Potency : Derivative 51 (Ev3) exhibits superior trichomonacidal activity (IC50: 0.0698 µM) compared to MTZ, suggesting that sulfanyl-linked benzimidazoles with imidazole side chains are highly effective antiparasitics .
  • Antileishmanial Activity : Sulfonyl-tethered nitroimidazole derivatives (Ev6) demonstrate low micromolar LC50 values, highlighting the role of sulfonyl linkers and nitro groups in targeting Leishmania species .
  • Structural-Activity Relationships (SAR): The 2-aminopropyl group in the target compound may mimic the ethylenediamine side chains in antiparasitic drugs, enhancing membrane permeability. Sulfinyl/sulfonyl groups (Ev2, Ev6) improve oxidative stability but may reduce cell penetration compared to sulfanyl analogs .

Biological Activity

2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring, which is known for its involvement in various biological systems, and the addition of a sulfanyl group enhances its reactivity and interactions with biological targets.

Chemical Structure and Properties

The structure of 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole can be represented as follows:

C7H12N4S\text{C}_7\text{H}_{12}\text{N}_4\text{S}

This compound possesses a unique combination of sulfur and nitrogen within the imidazole framework, which contributes to its distinct chemical reactivity and biological properties.

Biological Activities

Research has demonstrated that 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole exhibits a variety of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus mutans. In vitro studies indicate a broad spectrum of antimicrobial activity, with significant inhibition rates against these pathogens .
  • Anti-inflammatory Effects : Similar to other imidazole derivatives, this compound may exhibit anti-inflammatory properties. Studies have indicated that imidazole-based compounds can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, with some derivatives showing cytotoxicity against cancer cell lines. The mechanism may involve apoptosis induction and disruption of cellular proliferation pathways .

The biological mechanisms underlying the activities of 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole are believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various imidazole derivatives, including 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole. Results indicated that it exhibited substantial activity against S. mutans, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In a comparative study on imidazole derivatives for anti-inflammatory activity, compounds similar to 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole were tested for their effects on cytokine production in human neutrophils. The results suggested significant inhibition of IL-6 production, indicating potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Evaluation : A cytotoxicity assay was performed on cancer cell lines using 2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole derivatives. The findings revealed a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer agents .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and S. mutans
Anti-inflammatoryInhibition of IL-6 production
AnticancerCytotoxic effects on cancer cell lines

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